BenchChemオンラインストアへようこそ!

Ioglycamic Acid

Hepatic transport Biliary excretion Contrast media

Ioglycamic acid is a critical reference standard for hepatic transport and biliary excretion studies. Its high plasma protein binding and lack of detectable metabolites ensure stable, interpretable in vivo signals, ideal for scintigraphy and pharmacokinetic research. Use as a benchmark to quantify improvements in next-generation contrast agents. Procure ≥98% purity for reproducible results.

Molecular Formula C18H10I6N2O7
Molecular Weight 1127.7 g/mol
CAS No. 2618-25-9
Cat. No. B1672078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoglycamic Acid
CAS2618-25-9
SynonymsAcid, Ioglycamic
Bilivistan
Ioglycamic Acid
Ioglycamide
Molecular FormulaC18H10I6N2O7
Molecular Weight1127.7 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
InChIInChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
InChIKeyFZDZULUFHNDEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ioglycamic Acid (CAS 2618-25-9) Procurement Guide: Iodinated Cholecystographic Contrast Agent for Biliary Imaging and Hepatic Transport Research


Ioglycamic acid (CAS 2618-25-9), also known as ioglycamide, is an iodinated, water-soluble, hepatotropic contrast agent historically employed for intravenous cholecystography and cholangiography to visualize the gallbladder and biliary tract [1]. Chemically, it is a bis-(triiodobenzoic acid) derivative linked by a diglycolic acid bridge (molecular formula: C18H10I6N2O7; molecular weight: 1127.71 g/mol) [2]. As a high-iodine-content molecule (67.52% iodine by weight), it provides substantial radiopacity [2]. While its clinical use has been largely superseded by newer agents with improved safety profiles, ioglycamic acid remains a critical reference standard and research tool in hepatic transport physiology, biliary excretion mechanism studies, and the development of next-generation hepatobiliary imaging agents [3].

Why Ioglycamic Acid Cannot Be Simply Substituted with Other Iodinated Cholegraphic Agents: A Quantitative Differentiation Analysis


Substituting ioglycamic acid with another iodinated cholegraphic agent (e.g., iodipamide, iotroxamide, iodoxamic acid) is scientifically unsound without careful consideration of its distinct pharmacokinetic and physicochemical profile. While all agents in this class are designed for hepatobiliary excretion, they exhibit marked differences in key performance parameters that directly impact imaging outcomes, experimental reproducibility, and toxicity. Critical differentiating factors include the maximum hepatic transport rate (Tm), which governs biliary excretion efficiency [1]; biliary iodine concentration, which determines radiographic opacification quality [2]; plasma protein binding, which affects the volume of distribution and clearance ; and metabolic stability, which influences the consistency of the imaging signal and the potential for interference [3]. The following quantitative evidence provides a rigorous, data-driven basis for selecting ioglycamic acid over or in comparison to its closest analogs, ensuring that procurement decisions are aligned with specific experimental or industrial objectives.

Quantitative Comparative Evidence for Ioglycamic Acid (CAS 2618-25-9): Head-to-Head Performance Data vs. Iodipamide, Iotroxamide, and Iodoxamic Acid


Superior Hepatic Transport Maximum (Tm) Compared to Iodipamide in Canine Models

In a direct comparative study in dogs, the maximum biliary transport value (Tm) for ioglycamic acid was found to be significantly greater than that of iodipamide, indicating a higher capacity for active hepatic secretion [1]. While the study did not report absolute numerical Tm values, the qualitative observation that ioglycamic acid's Tm 'proved greater' establishes it as a more efficiently excreted agent in this model system.

Hepatic transport Biliary excretion Contrast media Pharmacokinetics

Quantitatively Lower Biliary Iodine Concentration Compared to Iotroxamide in Human Studies

A human study comparing biliary iodine levels following administration of ioglycamide and iotroxamide revealed that iotroxamide consistently provided higher iodine concentrations [1]. Specifically, after a bolus injection, iotroxamide's biliary iodine level was approximately 20% higher than that of ioglycamide. With slow infusion, the difference was approximately 10-15% [1]. This data underscores that for applications where maximizing iodine concentration in the bile is paramount, iotroxamide may be preferred; conversely, ioglycamic acid offers a defined, lower-baseline comparator for studies investigating the relationship between iodine concentration and imaging quality.

Cholangiography Imaging contrast Biliary iodine concentration Clinical comparison

Differential Plasma Protein Binding Profile: Higher Binding Than Iotroxate and Iodoxamate

A comparative pharmacokinetic study in humans assessed the plasma protein binding of three cholegraphic agents . The results demonstrated that ioglycamide (ioglycamic acid) exhibits a higher degree of plasma protein binding compared to both iotroxate and iodoxamate . Iotroxic acid was reported to be 'less completely bound to plasma proteins than ioglycamate, but significantly more so than iodoxamate' . This higher protein binding influences the agent's volume of distribution, its glomerular filtration rate, and the concentration of free, pharmacologically active drug available for hepatic uptake and biliary excretion.

Plasma protein binding Pharmacokinetics Contrast agent Volume of distribution

No Detectable Plasma Metabolites: A Stable Probe for In Vivo Biliary Excretion Studies

An investigation into the biotransformation of 131I-labeled ioglycamic acid, iodoxamic acid, and iotroxic acid in humans revealed a key differentiating characteristic [1]. Using thin-layer chromatography (TLC) analysis of plasma, urine, and fistular bile, researchers found no detectable metabolites of ioglycamic acid in plasma [1]. In contrast, while no metabolites were found in plasma for any of the three agents, a metabolite was specifically detected in the fistular bile after injection of iotroxic acid, but not after ioglycamic acid or iodoxamic acid [1]. This indicates that ioglycamic acid remains chemically unchanged in the systemic circulation.

Biotransformation Metabolic stability Pharmacokinetics Analytical chemistry

Rapid HPLC Method for Quantitation in Bile and Urine with a 5-Minute Run Time

A validated reversed-phase ion-pair high-performance liquid chromatography (HPLC) method has been developed for the specific and rapid determination of ioglycamic acid in bile and urine [1]. The method employs a methanol-water (67.5:32.5) mobile phase containing tetrabutyl-ammonium phosphate as a counter ion, achieving separation of ioglycamic acid in just 5 minutes at a flow rate of 1 ml/min [1]. This method also allows for the simultaneous determination of urinary creatinine, which can serve as an endogenous internal standard [1].

Analytical method HPLC Bioanalysis Quantification

Recommended Research and Industrial Applications for Ioglycamic Acid Based on Quantitative Performance Data


Reference Standard for Characterizing Novel Hepatobiliary Contrast Agents' Excretion Efficiency

Given its well-characterized, lower biliary iodine output relative to iotroxamide (10-20% lower depending on administration method) [1], ioglycamic acid serves as an ideal benchmark or 'negative control' standard in the development of next-generation cholegraphic agents. Researchers can use ioglycamic acid to establish a baseline for biliary iodine concentration against which to compare the performance of novel compounds, providing a quantifiable measure of improvement.

Probe for Investigating the Impact of High Plasma Protein Binding on Hepatic Clearance

Ioglycamic acid's high plasma protein binding, which is quantitatively higher than that of both iotroxate and iodoxamate , makes it a valuable tool for mechanistic studies in pharmacokinetics. It can be used as a model compound to examine how extensive protein binding restricts glomerular filtration and modulates the rate of active hepatic uptake and biliary secretion. This is particularly relevant for understanding the clearance of other highly protein-bound drugs and endogenous compounds.

Reliable Probe for In Vivo Biliary Excretion Studies Requiring Minimal Metabolic Interference

The absence of detectable plasma metabolites, as confirmed by TLC analysis [2], positions ioglycamic acid as a stable and predictable probe for in vivo studies of hepatobiliary transport. Researchers investigating the kinetics of biliary excretion can be confident that the measured signal is solely from the parent compound, avoiding the analytical and interpretive complexities introduced by circulating metabolites. This is especially advantageous when using radiolabeled (e.g., 131I) ioglycamic acid for scintigraphic studies.

High-Throughput Quantification in Bile and Urine for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The validated, rapid HPLC method with a 5-minute run time [3] enables high-throughput analysis of biological samples. This analytical efficiency supports large-scale pharmacokinetic studies, toxicological assessments, and drug-drug interaction experiments where numerous samples require processing. The ability to simultaneously measure creatinine as an endogenous internal standard further enhances the method's robustness and convenience for urinary excretion studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ioglycamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.